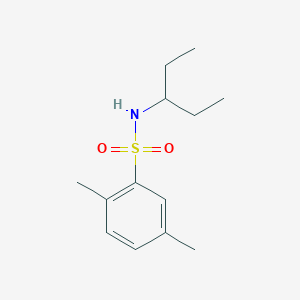![molecular formula C19H15N3O B5725714 2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research over the years. It is commonly referred to as PAP, and its chemical structure is composed of a pyrazolopyrimidine ring system linked to a biphenyl moiety.
作用機序
PAP exerts its biological effects by binding to and inhibiting the activity of protein kinases such as c-Src and c-Abl. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, PAP can modulate cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
PAP has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in animal models of inflammation, and protect neurons from oxidative damage and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of using PAP in laboratory experiments is its high potency and selectivity towards protein kinases. This allows for the precise modulation of specific signaling pathways and cellular processes. However, one limitation of PAP is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for research on PAP, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Exploring its effects on other signaling pathways and cellular processes.
3. Developing more efficient methods for synthesizing and purifying PAP.
4. Studying its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Developing new analogs of PAP with improved solubility and potency.
In conclusion, PAP is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its precise mechanism of action and range of biological effects make it an attractive target for scientific research. Further studies are needed to fully understand its therapeutic potential and develop more efficient methods for its synthesis and use.
合成法
The synthesis of PAP involves the reaction of 4-biphenylboronic acid with 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-ol in the presence of a palladium catalyst. This reaction results in the formation of PAP as a white crystalline solid, which can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
PAP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies.
特性
IUPAC Name |
5-methyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-11-19(23)22-18(20-13)12-17(21-22)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGJIPTAHQPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)


![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)